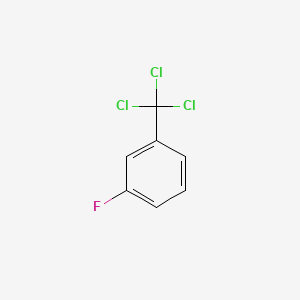






|
REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([C:9](Cl)(Cl)Cl)[CH:8]=1>>[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH:8]=1)[C:9]#[N:1]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC=C(C1)C(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is preferably from 90° to 120° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction time is preferably form 5 to 20 hours
|
|
Duration
|
12.5 (± 7.5) h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the ammonia is recovered
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate is distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC=C(C#N)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |